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molecular formula C11H24N2 B8677678 4-Piperidineethanamine, 2,2,6,6-tetramethyl-

4-Piperidineethanamine, 2,2,6,6-tetramethyl-

Cat. No. B8677678
M. Wt: 184.32 g/mol
InChI Key: LCSNESAHHGTVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

To 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)-ethylamine (0.480 g, 2.63 mmol) in MeOH (5 mL) is added 10% Pd/C (48 mg) and 5 N HCl (2.63 mL, 13.2 mmol). At 50 psi hydrogen gas at 50° C. the reaction mixture is stirred for 18 hours. The reaction is filtered to remove the catalyst and resubjected to the reaction conditions using RhClPPh3 (0.26 mmol). Due to incomplete reaction the mixture is diluted with water, concentrated to remove any organic solvent, filtered to remove any solids, and then concentrated again. The residue is dissolved in acetic acid and resubjected to the hydrogenation conditions using 100 mg of palladium black and 50 psi hydrogen gas at 50° C. for 18 hours. The mixture of products is not easily purified, so the crude mixture is treated with di-tert-butyl dicarbonate in dichloromethane and then purified by silica gel chromatography using a high enough percentage of 2 M NH3 in MeOH in dichloromethane to isolate 240 mg of [2-(2,2,6,6-tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester. [2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester (240 mg, 0.844 mmol) is dissolved in 2:1 MeOH:dichloromethane (10.5 mL) and HCl (g) is bubbled for 5 minutes. After 1 hour, the reaction mixture is concentrated to give a foam (219 mg). The foam is dissolved in MeOH and loaded onto an SCX 5 g resin column. The column is washed with MeOH, then the product is released with 7 M NH3 in MeOH. After concentration the title compound is obtained and used without further purification (138 mg).
Name
[2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[NH:13][C:12]([CH3:19])([CH3:18])[CH2:11]1)(C)(C)C>CO>[CH3:18][C:12]1([CH3:19])[CH2:11][CH:10]([CH2:9][CH2:8][NH2:7])[CH2:15][C:14]([CH3:17])([CH3:16])[NH:13]1

Inputs

Step One
Name
[2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
240 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1CC(NC(C1)(C)C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dichloromethane (10.5 mL) and HCl (g) is bubbled for 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(NC(CC(C1)CCN)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 219 mg
YIELD: CALCULATEDPERCENTYIELD 140.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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